molecular formula C7H6N2O B1646444 3-(Pyrimidin-2-yl)prop-2-yn-1-ol CAS No. 260441-08-5

3-(Pyrimidin-2-yl)prop-2-yn-1-ol

Cat. No. B1646444
M. Wt: 134.14 g/mol
InChI Key: FQDFCZIYPKOIIF-UHFFFAOYSA-N
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Description

“3-(Pyrimidin-2-yl)prop-2-yn-1-ol” is an organic compound . It is the simplest stable alcohol containing an alkyne functional group .


Molecular Structure Analysis

The molecular structure of “3-(Pyrimidin-2-yl)prop-2-yn-1-ol” includes a pyrimidin-2-yl group attached to a prop-2-yn-1-ol group . The exact molecular weight is 134.14 .


Physical And Chemical Properties Analysis

“3-(Pyrimidin-2-yl)prop-2-yn-1-ol” is a powder at room temperature . It has a molecular weight of 134.14 .

Scientific Research Applications

  • Anti-Inflammatory Applications

    • Field : Pharmacology
    • Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antihypertensive Applications

    • Field : Pharmacology
    • Application Summary : Pyrimidine derivatives have been found to have antihypertensive properties .
    • Methods of Application : The detailed methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of these antihypertensive applications are not provided in the source .
  • Anticancer Applications

    • Field : Pharmacology
    • Application Summary : Pyrazolo [3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .
    • Methods of Application : Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
    • Results or Outcomes : Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
  • Chemotherapeutic Applications

    • Field : Pharmacology
    • Application Summary : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
    • Methods of Application : The detailed methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of these chemotherapeutic applications are not provided in the source .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application Summary : Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones are mostly known as key intermediates in synthetic reaction series, i.e., they are predominantly used as building blocks for the construction of target molecules .
    • Methods of Application : A short series of alkynyl-substituted pyrazine and pyridine derivatives was synthesized by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
    • Results or Outcomes : These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans and γ-butyrolactol ether derivatives .
  • Antioxidant Applications
    • Field : Pharmacology
    • Application Summary : A new series of 2-aryl 3 (pyrimidine ylamino)imidazo[1,2 -a]pyrimidine derivatives (3-secondary amine) were synthesized through one-pot reaction of aromatic ketones and 2-aminopyrimidine . These compounds were evaluated for their in-vitro antioxidant activity .
    • Methods of Application : Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
    • Results or Outcomes : Some of the newly synthesized compounds demonstrated good to moderate antioxidant activity .

Safety And Hazards

The safety information for “3-(Pyrimidin-2-yl)prop-2-yn-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound .

properties

IUPAC Name

3-pyrimidin-2-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDFCZIYPKOIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yl)prop-2-yn-1-ol

CAS RN

260441-08-5
Record name 3-(pyrimidin-2-yl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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